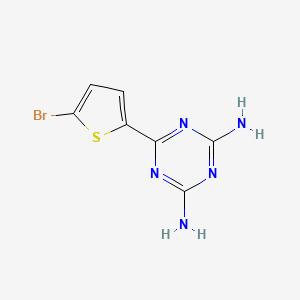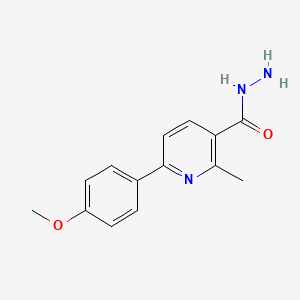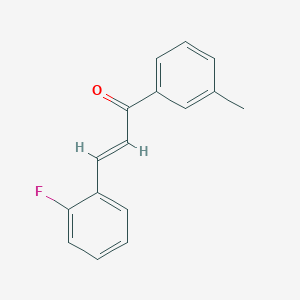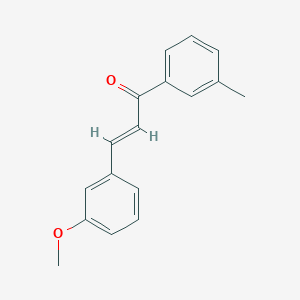
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as N-Methyl-3-methoxybenzylidene-2-propen-1-one, is an organic compound with a molecular formula of C15H16O2. It is a colorless crystalline solid, and has a variety of applications in scientific research.
Aplicaciones Científicas De Investigación
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneethoxybenzylidene-2-propen-1-one has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as an intermediate for the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of heterocyclic compounds and as a building block for the synthesis of polymers. Additionally, it has been used as a catalyst in the synthesis of organic compounds.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneethoxybenzylidene-2-propen-1-one is not well understood. However, it is believed to interact with enzymes and other proteins in the cell to affect biochemical processes. It is also thought to interact with hormones and other signaling molecules to affect physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneethoxybenzylidene-2-propen-1-one are not well understood. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have anti-viral and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneethoxybenzylidene-2-propen-1-one has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. Additionally, it is easy to synthesize and can be used in a variety of reactions. The main limitation for use in laboratory experiments is its low solubility in water.
Direcciones Futuras
The potential future directions for (2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneethoxybenzylidene-2-propen-1-one include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. Additionally, further research into its mechanism of action and its potential use as a catalyst in organic synthesis could be beneficial. Finally, research into its potential use as a building block for the synthesis of polymers could also be beneficial.
Métodos De Síntesis
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneethoxybenzylidene-2-propen-1-one can be synthesized through a variety of methods. One method involves the condensation of 3-methoxybenzaldehyde and 3-methylbenzaldehyde in the presence of sodium hydroxide. The reaction is carried out in acetic anhydride at a temperature of 70°C for 2 hours. The product is then purified by recrystallization. Another method involves the reaction of 3-methoxybenzyl alcohol and 3-methylbenzyl alcohol in the presence of a base, such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is carried out in a solvent, such as ethanol, at a temperature of 70°C for 2 hours. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-5-3-7-15(11-13)17(18)10-9-14-6-4-8-16(12-14)19-2/h3-12H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDAJWCEORAZDQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

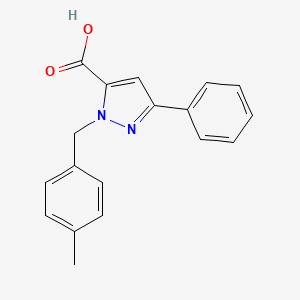


![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)





